PY85YU2Gnx

Description

PY85YU2Gnx is a synthetic compound whose structural and functional properties remain unspecified in the provided evidence. Based on nomenclature patterns in chemical literature, it may belong to organophosphorus or benzamide derivatives, but this is speculative. No peer-reviewed studies, synthesis protocols, or application data for this compound are cited in the provided materials, limiting a definitive characterization .

Properties

CAS No. |

95588-87-7 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

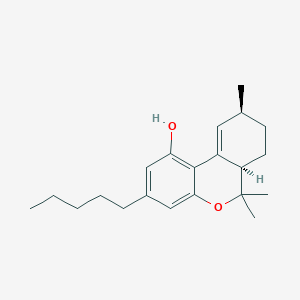

(6aR,9S)-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3/t14-,17+/m0/s1 |

InChI Key |

YLTWYAXWDLZZCU-WMLDXEAASA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2C3=C[C@H](CC[C@H]3C(OC2=C1)(C)C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of PY85YU2Gnx may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

PY85YU2Gnx undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

PY85YU2Gnx has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PY85YU2Gnx involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary depending on the specific application and the biological system being studied .

Biological Activity

The compound PY85YU2Gnx has garnered attention in recent research for its potential biological activities, particularly in antimicrobial, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a functionalized pyrazole derivative that has been synthesized and evaluated for its biological properties. The compound is part of a series of new heterocyclic molecules designed to exhibit significant pharmacological effects.

Antimicrobial Activity

The antimicrobial activity of this compound was assessed using the broth microdilution method against various bacterial and fungal strains. The results indicated that certain derivatives of this compound exhibit promising antimicrobial effects.

Table 1: Antimicrobial Activity Results

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4g | Staphylococcus aureus | 62.5 μg/mL |

| 4g | Escherichia coli | 125 μg/mL |

| 3a | Candida albicans | 125 μg/mL |

| 4f | Pseudomonas aeruginosa | 125 μg/mL |

The compound 4g demonstrated remarkable inhibition against Staphylococcus aureus, with an MIC value of 62.5 μg/mL , which is significant compared to standard antibiotics. Other compounds in the series showed moderate activity, indicating a potential for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay, comparing it with butylhydroxytoluene (BHT) as a standard antioxidant. The results highlighted several compounds with notable antioxidant properties.

Table 2: Antioxidant Activity Results

| Compound | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| 3a | 100 | 75% |

| 3f | 100 | 65% |

| 4e | 100 | 70% |

| BHT | 100 | 80% |

Compounds 3a and 4e exhibited significant free radical scavenging abilities, suggesting their potential application in preventing oxidative stress-related diseases .

Anticancer Activity

In addition to antimicrobial and antioxidant activities, this compound derivatives were evaluated for their anticancer properties, particularly focusing on their inhibitory effects on human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

Case Study: VEGFR-2 Inhibition

In silico studies indicated that certain derivatives effectively bind to the VEGFR-2 active site, blocking its function and potentially inhibiting tumor growth. The cytotoxicity tests revealed that these compounds had varying degrees of toxicity against cancer cell lines.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | CC50 (μM) |

|---|---|---|

| 3a | L929 | >200 |

| 3j | A549 | 150 |

| 3g | NHDF | >200 |

The results showed that compounds like 3a exhibited low toxicity against healthy cells while demonstrating effective cytotoxicity against cancer cells, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Methodological Framework for Comparison

While direct data on PY85YU2Gnx is absent, the evidence outlines robust methodologies for comparing structurally or functionally analogous compounds. For example:

- Structural similarity: Compounds may share core motifs (e.g., 2-aminobenzamide frameworks) but differ in substituents or metal coordination .

- Functional similarity : Compounds may exhibit comparable catalytic, therapeutic, or industrial properties despite distinct structures .

These frameworks guide hypothetical comparisons, assuming this compound aligns with compounds discussed in the evidence (e.g., alkylphosphonates or benzamides).

Hypothetical Comparison with Similar Compounds

Structural Analogues

If this compound is a benzamide derivative, it could be compared to 2-aminobenzamide (studied in ).

Key Differences :

- 2-Aminobenzamide is well-documented as a glycosylation catalyst, while this compound’s role is undefined.

- Substituent variations (e.g., methyl vs. hydroxyl groups) could alter reactivity or stability .

Functional Analogues

If this compound is an alkylphosphonate (as suggested by ), comparisons with methylphosphonic acid are plausible:

Key Differences :

- Methylphosphonic acid is widely used in anticorrosive coatings, whereas this compound’s applications are unverified.

- Structural isomerism (e.g., branching) could affect ligand-binding efficiency in catalytic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.